4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile

Catalog No.
S13413897
CAS No.
89445-60-3
M.F
C11H10N6
M. Wt
226.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonit...

CAS Number

89445-60-3

Product Name

4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile

IUPAC Name

4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

InChI

InChI=1S/C11H10N6/c12-6-8-9(7-4-2-1-3-5-7)15-11(17-14)16-10(8)13/h1-5H,14H2,(H3,13,15,16,17)

InChI Key

HMANFBVYIACYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)NN)N)C#N

4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound characterized by a pyrimidine ring substituted with an amino group, a hydrazinyl group, a phenyl group, and a carbonitrile group. This compound is notable for its unique structural features, which contribute to its potential biological activities and chemical reactivity. The presence of the hydrazinyl and carbonitrile groups enhances its interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

  • Oxidation: The amino and hydrazinyl groups can be oxidized to form oxo derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
  • Reduction: The carbonitrile group can be reduced to form amines or other functional groups, typically using catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
  • Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions. Electrophilic substitution can be facilitated by halogenating agents like bromine, while nucleophilic substitution may involve amines or thiols as nucleophiles.

The major products from these reactions include various derivatives that maintain the core pyrimidine structure but differ in functional groups due to the reactions performed.

4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile has shown potential biological activities that are of significant interest:

  • Anticancer Properties: Research indicates that this compound may act as an enzyme inhibitor, potentially blocking pathways involved in cancer progression.
  • Antiviral and Anti-inflammatory Effects: Preliminary studies suggest that it may also exhibit antiviral properties and could modulate inflammatory responses, making it relevant for further investigation in therapeutic applications .

The synthesis of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Cyclization: Hydrazine derivatives are reacted with substituted nitriles in the presence of bases such as sodium hydroxide, often using ethanol or methanol as solvents.
  • Heating: The reaction mixture is heated to promote cyclization, leading to the formation of the desired pyrimidine derivative.

Industrial production may optimize these methods to enhance yield and purity through advanced techniques like continuous flow reactors and purification methods such as recrystallization or chromatography .

4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile has diverse applications across various fields:

  • Medicinal Chemistry: It is being explored for its potential as an enzyme inhibitor or receptor modulator, particularly in cancer therapy.
  • Material Science: Its unique structural properties make it useful in developing advanced materials, including polymers and nanomaterials.
  • Biological Research: Investigated for its role in biochemical pathways and interactions with biological macromolecules .

The mechanism of action for 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, preventing substrate access. The hydrazinyl group can form hydrogen bonds with amino acid residues within enzymes, stabilizing the inhibitor-enzyme complex. Additionally, the phenyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity .

Several compounds share structural similarities with 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4,6-diphenylpyrimidineLacks hydrazinyl and carbonitrile groupsSimpler structure; less reactivity
4-Amino-2-methyl-6-phenylpyrimidineContains a methyl group instead of a hydrazinyl groupDifferent reactivity profile due to methyl substitution
4-Amino-2-hydrazinyl-6-methylpyrimidineContains a methyl group instead of a phenyl groupAltered biological activity due to different substituent

The uniqueness of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile lies in the combination of both hydrazinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural configuration allows for versatile modifications and interactions with various biological targets, enhancing its value in research and development .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

226.09669434 g/mol

Monoisotopic Mass

226.09669434 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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